Stereochemical Purity: D vs. L Enantiomer
Commercial specifications for 4-Benzoyl-D-phenylalanine mandate a minimum purity of ≥98% as determined by HPLC, confirming its identity as the single D-enantiomer . In contrast, the L-enantiomer (4-Benzoyl-L-phenylalanine, CAS 104504-45-2) is also specified at ≥98% purity, reflecting the distinct synthetic and analytical control required for each stereoisomer . This differentiation is critical, as the D-enantiomer exhibits distinct conformational attributes pivotal for chiral drug resolution and asymmetric synthesis .
| Evidence Dimension | Stereochemical Purity Specification |
|---|---|
| Target Compound Data | ≥ 98% (HPLC) as the D-enantiomer |
| Comparator Or Baseline | 4-Benzoyl-L-phenylalanine (CAS 104504-45-2): ≥ 98% (HPLC) as the L-enantiomer |
| Quantified Difference | Equivalent purity specifications, distinct stereochemical identity |
| Conditions | Commercial analytical specification (HPLC) |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for stereospecific applications, ensuring the intended bioactivity and avoiding off-target effects caused by the wrong stereoisomer.
